Cas no 1704948-18-4 ((3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid)

(3R)-3-{(Benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of enantiomerically pure compounds. The presence of the 2,6-difluorophenyl moiety enhances steric and electronic properties, while the (benzyloxy)carbonyl (Cbz) protecting group offers selective deprotection capabilities. The carboxylic acid functionality provides a versatile handle for further derivatization. This compound’s defined stereochemistry at the 3-position ensures consistency in downstream applications, making it valuable for peptidomimetics and small-molecule drug candidates. Its structural features contribute to improved binding affinity and metabolic stability in target molecules. Suitable for use in controlled coupling reactions, it is often employed in medicinal chemistry research and asymmetric synthesis.
(3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid structure
1704948-18-4 structure
商品名:(3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid
CAS番号:1704948-18-4
MF:C17H15F2NO4
メガワット:335.30211186409
CID:5181249
PubChem ID:103667739

(3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
    • (3R)-3-(2,6-difluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid
    • Benzenepropanoic acid, 2,6-difluoro-β-[[(phenylmethoxy)carbonyl]amino]-, (βR)-
    • (3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid
    • インチ: 1S/C17H15F2NO4/c18-12-7-4-8-13(19)16(12)14(9-15(21)22)20-17(23)24-10-11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,20,23)(H,21,22)/t14-/m1/s1
    • InChIKey: ZSSRKMDJFAMYTE-CQSZACIVSA-N
    • ほほえんだ: FC1C=CC=C(C=1[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 419
  • トポロジー分子極性表面積: 75.6
  • 疎水性パラメータ計算基準値(XlogP): 2.7

(3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-121318-0.1g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
1704948-18-4
0.1g
$767.0 2023-02-15
Enamine
EN300-121318-5.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
1704948-18-4
5.0g
$2525.0 2023-02-15
Enamine
EN300-121318-1.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
1704948-18-4
1g
$0.0 2023-06-08
Enamine
EN300-121318-10.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
1704948-18-4
10.0g
$3746.0 2023-02-15
Enamine
EN300-121318-50mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
1704948-18-4
50mg
$587.0 2023-10-02
Enamine
EN300-121318-2500mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
1704948-18-4
2500mg
$1370.0 2023-10-02
Enamine
EN300-121318-2.5g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
1704948-18-4
2.5g
$1707.0 2023-02-15
Enamine
EN300-121318-1000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
1704948-18-4
1000mg
$699.0 2023-10-02
Enamine
EN300-121318-500mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
1704948-18-4
500mg
$671.0 2023-10-02
Enamine
EN300-121318-100mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,6-difluorophenyl)propanoic acid
1704948-18-4
100mg
$615.0 2023-10-02

(3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid 関連文献

(3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acidに関する追加情報

(3R)-3-{(Benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic Acid: A Comprehensive Overview

The compound (3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid (CAS No. 1704948-18-4) is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse applications and research interests.

Benzyloxy and carbonylamino groups are key functional elements of this molecule. The benzyloxy group introduces aromaticity and enhances the molecule's stability, while the carbonylamino group contributes to hydrogen bonding capabilities, making it suitable for various chemical reactions. The presence of a 2,6-difluorophenyl group further adds electronic diversity, enabling this compound to participate in a wide range of biochemical interactions.

Recent studies have highlighted the importance of stereochemistry in the design of bioactive molecules. The (R)-configuration at the third carbon atom in this compound plays a crucial role in determining its pharmacokinetic properties. Researchers have explored the synthesis of this compound using asymmetric catalysis, which has proven to be highly efficient in producing enantiomerically pure samples. This advancement has significantly contributed to the scalability of this compound for large-scale production.

The propanoic acid moiety in this compound is another critical feature. It serves as a versatile platform for further chemical modifications, such as esterification or amidation, enabling the creation of derivatives with enhanced bioavailability or targeted therapeutic effects. For instance, recent research has focused on developing prodrugs based on this compound to improve its solubility and absorption in biological systems.

In terms of applications, (3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid has shown promise in drug discovery programs targeting neurodegenerative diseases. Its ability to modulate specific receptor pathways has been extensively studied using advanced computational models and in vitro assays. These studies have revealed that the compound exhibits potent activity against certain enzymes associated with Alzheimer's disease, making it a valuable lead compound for further development.

Moreover, the difluorophenyl group imparts unique electronic properties to the molecule, enhancing its ability to interact with biomolecules such as proteins and nucleic acids. This feature has led to its use in designing novel fluorescent probes for imaging applications in cell biology. Recent advancements in fluorescence microscopy techniques have leveraged this compound's photophysical properties to achieve high-resolution imaging of cellular structures.

From a synthetic chemistry perspective, the construction of this molecule involves a series of intricate transformations. The use of protecting groups, such as the benzyloxy carbonyl (Cbz) group, is essential during intermediate steps to prevent unwanted side reactions. Modern methodologies, including microwave-assisted synthesis and continuous flow chemistry, have been employed to optimize the synthesis process, reducing reaction times and improving yields.

The integration of green chemistry principles into the synthesis of (3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid has also been a focus of recent research efforts. By utilizing biodegradable solvents and minimizing waste generation, scientists aim to make the production process more environmentally friendly without compromising product quality.

In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(2,6-difluorophenyl)propanoic acid (CAS No. 1704948-18-4) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers exploring new frontiers in drug discovery and materials science. As ongoing studies continue to uncover its full capabilities, this compound is poised to play a pivotal role in advancing modern medicine and technology.

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